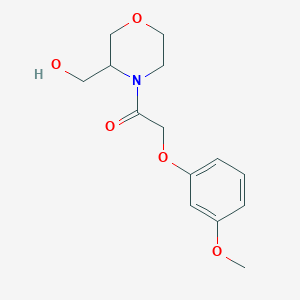
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a triazole ring, and a piperidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of cyclopropylamine with formic acid to form cyclopropylformamide. This intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization with acetic acid to yield the triazole ring. Finally, the piperidine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antitubercular properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to its specific structural features. Similar compounds include other triazole derivatives and piperidine derivatives, which may have different substituents or functional groups. These compounds can be compared based on their chemical properties, biological activities, and applications.
Comparación Con Compuestos Similares
4H-1,2,4-triazole derivatives
Piperidine derivatives
Cyclopropylamine derivatives
Propiedades
Número CAS |
1305712-63-3 |
|---|---|
Fórmula molecular |
C10H17ClN4 |
Peso molecular |
228.72 g/mol |
Nombre IUPAC |
3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9;/h7-9,11H,1-6H2;1H |
Clave InChI |
DYMGBJRZVIKTSP-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=NN=CN2C3CC3.Cl.Cl |
SMILES canónico |
C1CC(CNC1)C2=NN=CN2C3CC3.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)
![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)





![N-[(4-FLUORO-2-METHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE](/img/structure/B2973772.png)

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)


![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2973777.png)
![1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2973778.png)
